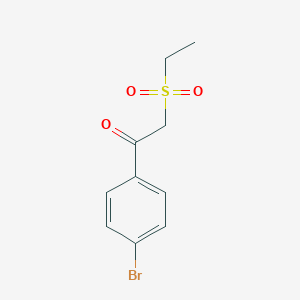

1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone

Description

Properties

Molecular Formula |

C10H11BrO3S |

|---|---|

Molecular Weight |

291.16 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-ethylsulfonylethanone |

InChI |

InChI=1S/C10H11BrO3S/c1-2-15(13,14)7-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |

InChI Key |

OOVNOWDRSFBAKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Sulfonylation via Ethylthio Intermediate and Oxidation

A classical and well-documented method involves two main steps:

Step 1: Formation of 2-ethylthio-4'-bromoacetophenone

- React 2-bromo-4'-bromoacetophenone with ethanethiol in the presence of potassium hydroxide in ethanol.

- This nucleophilic substitution yields 2-ethylthio-4'-bromoacetophenone with high yield (~86%).

- Reaction conditions: ethanol solvent, room temperature or mild heating.

Step 2: Oxidation to 2-ethylsulfonyl-4'-bromoacetophenone

- Oxidize the thioether intermediate using sodium periodate (NaIO4) in acetonitrile-water mixture.

- The oxidation converts the thioether to the sulfone functional group.

- Extraction with dichloromethane and drying over anhydrous magnesium sulfate yields the sulfone product.

- This method avoids the use of explosive peroxides and tungsten-based catalysts.

This two-step method is based on the procedure adapted from Long (1946) and Leonard & Johnson (1962) and is considered reliable for producing the target compound with good purity and yield.

Direct Coupling Using 4-Bromophenyl Methyl Sulfone and Ketone Derivatives

An alternative approach involves palladium-catalyzed coupling reactions:

- Use 4-bromophenyl methyl sulfone as a sulfonyl source.

- Couple with ethanoyl derivatives such as 3-ethanoyl-6-picoline under inert atmosphere.

- Catalysts: Pd2(dba)3 with Xantphos ligand.

- Base: tert-butoxide (t-BuONa).

- Solvent: dry toluene.

- Reaction conditions: reflux temperature for several hours (4-6 h).

- After reaction completion, acidify with dilute hydrochloric acid, separate aqueous phase, and purify by filtration and drying.

This method yields the ketosulfone derivative in 70-75% yield and is scalable for industrial applications. It avoids the need for post-oxidation steps since the sulfone sulfur is already in the correct oxidation state.

Use of Sulfonate Intermediates and Avoidance of Hazardous Oxidants

A patented process emphasizes:

- Starting from sulfonate intermediates such as 4-bromophenylmethylsulfone.

- Reaction with ketone intermediates in the presence of piperidine as a base catalyst.

- Conducting the reaction at moderate temperature (~40°C) for 16 hours.

- This process avoids the use of tungsten-based catalysts and hazardous oxidants like hydrogen peroxide.

- The sulfonate intermediate already contains sulfur in the sulfone oxidation state, eliminating the need for a separate oxidation step.

- The process is efficient and uses commercially available, EINECS-registered intermediates.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|---|

| Ethylthio intermediate + oxidation | 2-bromo-4'-bromoacetophenone, ethanethiol | KOH (base), NaIO4 (oxidant) | Ethanol solvent, room temp; oxidation in acetonitrile/water | ~86% (thioether), oxidation step yield not specified | High yield, classical method, avoids explosive peroxides | Two-step process, requires oxidation step |

| Pd-catalyzed coupling | 4-bromophenyl methyl sulfone, ethanoyl ketone | Pd2(dba)3, Xantphos, t-BuONa (base) | Reflux in dry toluene, inert atmosphere | 70-75% | One-pot, no oxidation needed, scalable | Requires Pd catalyst, inert atmosphere |

| Sulfonate intermediate process | 4-bromophenylmethylsulfone, ketone intermediate | Piperidine (base) | 40°C, 16 hours | Not specified | Avoids tungsten catalysts and hazardous oxidants | Uses commercially available intermediates |

| Fluorination (related) | 4-bromoacetophenone | Deoxo-Fluor, methanol | Reflux or 50-85°C, 15-96 hours | 25-76% | Functional group diversification | Not direct synthesis of target compound |

Research Findings and Notes

- The oxidation state of sulfur in the sulfone is critical; using sulfonate intermediates already in the sulfone oxidation state simplifies synthesis and improves safety by avoiding hazardous oxidants.

- Palladium-catalyzed coupling reactions provide a modern, efficient route with good yields and are amenable to scale-up, but require careful control of inert atmosphere and catalyst loading.

- The classical ethylthio intermediate oxidation method remains a reliable laboratory-scale approach with well-understood reaction conditions and intermediates.

- The choice of method depends on available starting materials, scale, safety considerations, and desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 4-bromophenyl moiety serves as a leaving group, facilitating nucleophilic substitution. Examples include:

-

Dehalogenation with Deoxofluor® :

Replacement of bromine with fluorine using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor®) under reflux conditions.

Reaction Conditions :-

Reagents: Deoxofluor® (50% in THF), methanol

-

Solvent: Tetrahydrofuran

-

Temperature: Reflux (85°C) for 4 days

Mechanism : Bromine is replaced by fluorine via a nucleophilic aromatic substitution, likely facilitated by the electron-withdrawing sulfonyl group.

-

-

Thiol Substitution :

Reaction with ethanothiol in the presence of potassium hydroxide replaces bromine with an ethylthio group. Subsequent oxidation with sodium periodate converts the thioether to a sulfoxide .

Elimination Reactions

The ethylsulfonyl group can participate in elimination processes, though specific examples are less documented. General trends suggest:

-

Base-Promoted Elimination :

Potential formation of α,β-unsaturated ketones via deprotonation and elimination of the sulfonyl group. Conditions may involve strong bases (e.g., potassium tert-butoxide) and elevated temperatures.

Oxidation Reactions

The ethylsulfonyl group is susceptible to oxidation, though the compound’s stability under standard conditions limits typical oxidation pathways. Notable examples include:

-

Oxidation of Thioethers :

In related compounds, ethylthio groups are oxidized to sulfoxides using sodium periodate. While not directly observed here, analogous reactivity may apply .

Wittig Reactions (Indirect Relevance)

While the compound itself is an ethanone, related 4'-bromoacetophenone derivatives undergo solvent-free Wittig reactions to synthesize alkenes. This highlights the reactivity of the carbonyl group in similar systems .

Table 1: Nucleophilic Substitution Reactions

Table 2: Oxidation Pathways

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Thioether Oxidation | Sodium periodate (acetonitrile) | Sulfoxide derivatives |

Research Findings and Implications

-

Reaction Monitoring : TLC and HPLC are critical for tracking product purity, as seen in substitution and oxidation protocols .

-

Mechanistic Insights : The sulfonyl group’s electron-withdrawing effect likely stabilizes transition states in substitution reactions, enhancing regioselectivity .

-

Biological Relevance : While not explicitly studied for this compound, similar sulfonyl-containing ketones show enzyme inhibition (e.g., dihydropteroate synthase), suggesting potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Agents

Research indicates that derivatives of 1-(4-bromophenyl)-2-(ethylsulfonyl)ethanone exhibit potential as anti-inflammatory agents. The compound's ability to inhibit inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies have shown that modifications to the compound can enhance its efficacy against tumor necrosis factor (TNF), which plays a crucial role in inflammatory responses .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis . The structure-activity relationship (SAR) studies suggest that the presence of the bromophenyl group significantly contributes to the antimicrobial efficacy.

Organic Synthesis

Building Block for Complex Molecules

1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone serves as an essential intermediate in the synthesis of various complex organic molecules. Its sulfonyl group allows for further functionalization, making it a valuable precursor in the development of more complex structures used in drug discovery .

Synthesis of Heterocycles

The compound has been utilized in synthesizing heterocyclic compounds through various reactions, including Friedlander annulation and other coupling reactions. These heterocycles often exhibit biological activities, making them relevant in pharmaceutical chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ethanone and ethylsulfonyl groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Substituent Variations in the Sulfonyl Group

The nature of the sulfonyl group significantly impacts reactivity, yield, and bioactivity:

Key Findings :

Aryl Group Modifications

Variations in the aryl moiety influence electronic properties and bioactivity:

Key Findings :

Functional Group Additions

Additional functional groups modulate bioactivity and synthetic complexity:

Biological Activity

1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone features a bromophenyl group and an ethylsulfonyl moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of the bromine atom enhances its electrophilic character, while the sulfonyl group may facilitate interactions with various biological targets.

Antimicrobial Properties

Research indicates that 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone exhibits significant antimicrobial activity. In one study, various derivatives were tested against multiple bacterial strains, demonstrating effective inhibition at concentrations ranging from 75 to 150 µg/mL. Notably, compounds with halogen substitutions showed enhanced antibacterial properties against resistant strains such as MRSA .

Anticancer Activity

The anticancer potential of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone has been evaluated across numerous cancer cell lines. In vitro studies have shown that certain derivatives can inhibit cell proliferation in breast cancer (MCF7), lung cancer (HCT116), and other tumor types. The compounds were assessed for cytotoxicity with results indicating varying degrees of effectiveness against these cell lines .

The mechanism through which 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone exerts its biological effects is believed to involve:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, the bromophenyl group is thought to engage in π-π stacking interactions with aromatic amino acids in target proteins.

- Oxidative Stress Induction : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 75 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 9.375 µg/mL |

This study highlighted the compound's potential as a lead for developing new antimicrobial agents .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of derivatives including 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone were tested against several cancer cell lines. The results are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 20 |

| HCT116 (Colon Cancer) | 15 |

| A431 (Skin Cancer) | 25 |

These findings suggest that modifications to the ethylsulfonyl group can enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone, and how can purity be ensured?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 4-bromophenyl precursors and ethylsulfonylacetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Anhydrous conditions are critical to prevent catalyst hydrolysis . Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress via TLC and confirming purity through melting point analysis or HPLC (C18 column, acetonitrile/water mobile phase) is recommended.

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone?

- Methodology :

- IR : Key peaks include C=O stretch (~1680–1720 cm⁻¹) and S=O stretches (~1150–1300 cm⁻¹). Spectral contamination artifacts (e.g., from solvents like CCl₄ or CS₂) must be subtracted .

- ¹H NMR : Look for aromatic protons (δ 7.5–8.0 ppm, 4H, J = 8.5 Hz), ethylsulfonyl methylene (δ ~3.5–4.0 ppm, quartet), and methyl protons (δ ~1.3 ppm, triplet). Compare with analogous compounds like 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone .

- MS : Molecular ion [M]⁺ at m/z 301/303 (Br isotope pattern) and fragmentation peaks (e.g., loss of SO₂C₂H₅). Validate against NIST spectral databases .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone, and how can hydrogen bonding patterns be analyzed?

- Methodology : Single-crystal X-ray diffraction using SHELXL often reveals disorder in the ethylsulfonyl group. Refinement strategies include partial occupancy modeling and TLS parameterization. Hydrogen bonding can be analyzed via graph-set notation (e.g., S(6) motifs for C–H···O interactions) . For example, the title compound’s sulfonyl oxygen may act as a hydrogen bond acceptor with adjacent aromatic C–H groups .

Q. How does the ethylsulfonyl group influence the compound’s biological activity, and what experimental designs test its DNA interaction?

- Methodology : The sulfonyl group enhances electrophilicity and potential DNA intercalation. To assess activity:

- Perform UV-mediated DNA cleavage assays (plasmid DNA, agarose gel electrophoresis) at varying concentrations (e.g., 1–100 µM) .

- Compare with analogs (e.g., phenylsulfonyl derivatives) to establish structure-activity relationships (SAR). Use molecular docking to predict binding to DNA grooves or enzymes like topoisomerases .

Q. How can researchers resolve contradictions in synthetic yields or spectroscopic data for this compound?

- Methodology :

- Yield discrepancies : Optimize catalyst loading (e.g., AlCl₃ vs. FeCl₃) and reaction time. Use design-of-experiment (DoE) approaches to identify critical parameters .

- Spectral anomalies : For IR/NMR, ensure solvent subtraction (e.g., CS₂ artifacts at ~855 cm⁻¹) . Re-crystallize to remove impurities causing split peaks. Cross-validate with high-resolution MS .

Q. What computational methods predict the reactivity of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states for reactions at the ketone or sulfonyl group. Analyze Fukui indices to identify electrophilic sites. Compare with experimental kinetics (e.g., SN2 reactions with amines) .

Tables for Key Data

Table 1: Spectroscopic Benchmarks

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR | Aromatic H (δ 7.6–7.8 ppm, 4H, d, J=8.5 Hz) | |

| IR | S=O stretch: 1170 cm⁻¹, C=O: 1705 cm⁻¹ | |

| MS | [M]⁺ m/z 301 (⁷⁹Br), 303 (⁸¹Br) |

Table 2: Crystallographic Parameters (Hypothetical)

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R factor | 0.054 | |

| H-bond motifs | C–H···O (2.9 Å, 145°) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.